

Application Notes and Protocols for Evaluating MAPK/AKT Pathway Inhibition by SIJ1777

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Compound of Interest		
Compound Name:	SIJ1777	
Cat. No.:	B15614914	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIJ1777 is a novel pyrimido[4,5-d]pyrimidin-2-one derivative that has demonstrated potent antiproliferative activities in melanoma cells, including those resistant to existing BRAF inhibitors like vemurafenib.[1] Its mechanism of action involves the dual inhibition of the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling pathways, both of which are critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[2] **SIJ1777** has been shown to substantially inhibit the activation of MEK, ERK, and AKT in melanoma cells harboring various BRAF mutations.[1]

These application notes provide detailed methodologies for evaluating the inhibitory effects of **SIJ1777** on the MAPK and AKT signaling cascades. The protocols outlined below are essential for researchers investigating the efficacy of **SIJ1777** and similar targeted therapies.

Data Presentation

The anti-proliferative activity of **SIJ1777** has been quantified across a panel of human melanoma cell lines with varying BRAF mutation statuses. The half-maximal growth inhibition (GI50) values demonstrate the potent and broad-spectrum efficacy of **SIJ1777**.



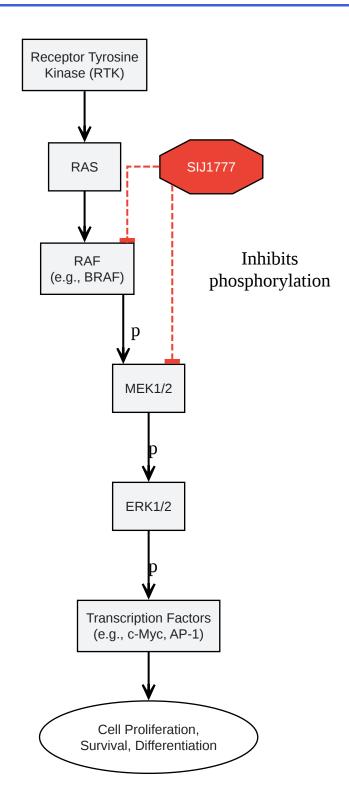
Cell Line	BRAF Mutation Status	GI50 (μM) of SIJ1777
SK-MEL-2	Wild-Type	0.02 ± 0.00
A375	V600E (Class I)	0.02 ± 0.01
SK-MEL-28	V600E (Class I)	0.03 ± 0.00
C8161	G464E (Class II)	Not explicitly provided, but potent activity demonstrated
WM3670	G469E (Class III)	0.04 ± 0.02
WM3629	D594G (Class III)	0.07 ± 0.01

Table 1: Anti-proliferative activity of **SIJ1777** in human melanoma cell lines. Cells were treated with **SIJ1777** for 72 hours and viability was assessed. Data is presented as the mean GI50 \pm standard deviation.[3]

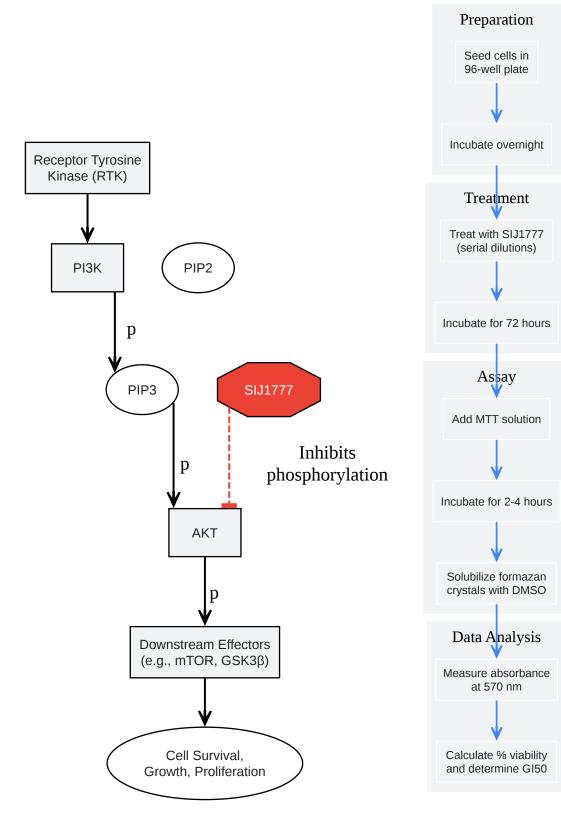
Signaling Pathway Diagrams

The following diagrams illustrate the MAPK and AKT signaling pathways and the points of inhibition by **SIJ1777**.

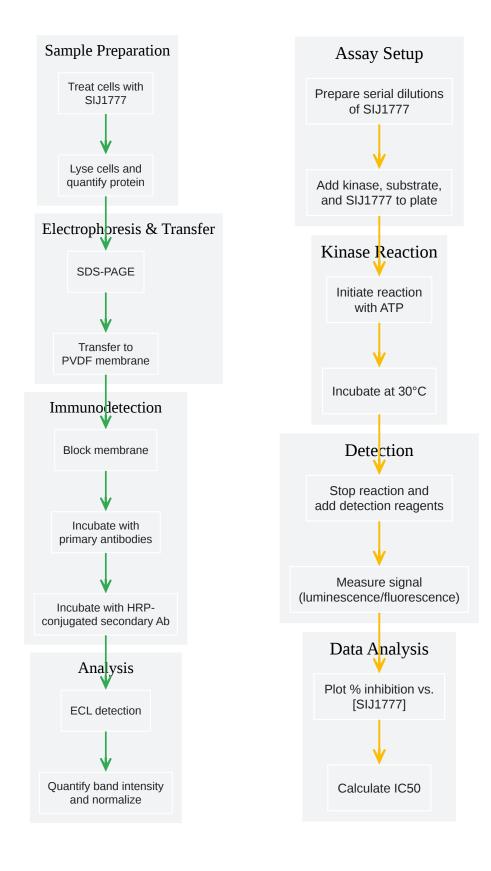












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References

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- 3. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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